molecular formula C12H21FN2O B1476449 (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097950-42-8

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476449
CAS No.: 2097950-42-8
M. Wt: 228.31 g/mol
InChI Key: UQSFQXQQHDGOCQ-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (CAS 2097944-10-8) is a chemical compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 g/mol . This fluorinated building block is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring piperidine and fluorinated alkyl groups are frequently explored for their potential to modulate biological targets . While specific biological data for this compound is not available in the public domain, structurally related (piperidin-yl)methanone derivatives are actively investigated for their therapeutic potential. For instance, similar compounds have been studied as inhibitors of histone demethylases for anticancer research . Furthermore, piperidine-containing benzamide derivatives have been identified as side products in the synthesis of potent anti-tuberculosis drug candidates, highlighting the relevance of this structural motif in developing treatments for infectious diseases . The incorporation of a fluoromethyl group is a common strategy in drug design, often used to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies in various screening programs. This product is intended for research and development purposes only in a laboratory setting. It is not manufactured for, tested on, or approved for use in humans or animals as a drug, cosmetic, or for any other application. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFQXQQHDGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Fluoromethyl Piperidine Moiety

The key challenge is the selective introduction of the fluoromethyl group on the piperidine ring. Common methods include:

  • Halogenation followed by fluorination : Starting from a hydroxymethyl or chloromethyl piperidine intermediate, nucleophilic substitution with fluoride sources (e.g., KF, CsF) under controlled conditions can yield the fluoromethyl derivative.
  • Direct fluoromethylation : Using reagents like fluoromethyl halides or fluoromethyl sulfonates to alkylate the piperidine nitrogen or carbon centers.
  • Reduction of trifluoromethyl precursors : As reported in related fluorinated piperidine syntheses, trifluoromethylpiperidines can be reduced to fluoromethyl analogs using selective reducing agents such as sodium triacetoxyborohydride in methanol.

These methods require careful control of reaction conditions to avoid over-fluorination or side reactions.

Synthesis of the Piperidin-2-yl Component

The piperidin-2-yl fragment is typically prepared via:

The piperidin-2-yl moiety is often introduced as a nucleophile or electrophile in the final coupling step.

Formation of the Methanone Linkage (Coupling Step)

The critical step is coupling the two piperidine units via a methanone (ketone) group. Common approaches include:

  • Acylation of piperidine nitrogen with piperidin-2-ylcarbonyl chloride : The piperidin-2-yl moiety is converted to its acid chloride derivative, which then reacts with 3-(fluoromethyl)piperidine under basic or neutral conditions to form the amide (methanone) linkage.
  • Use of coupling reagents : Carbodiimides (e.g., EDC, DCC) or other peptide coupling agents can facilitate amide bond formation between carboxylic acid derivatives of one piperidine and the amine of the other.
  • One-pot or stepwise synthesis : Depending on the stability of intermediates, the coupling may be performed in one pot or via isolation of intermediates.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of 3-(fluoromethyl)piperidine Starting from 3-hydroxymethylpiperidine; fluorination with Deoxo-Fluor or DAST reagent Moderate to good yield; requires low temperature to avoid side reactions
2 Preparation of piperidin-2-ylcarbonyl chloride From piperidin-2-carboxylic acid; reaction with thionyl chloride or oxalyl chloride Used immediately due to instability
3 Coupling reaction 3-(fluoromethyl)piperidine + piperidin-2-ylcarbonyl chloride in dichloromethane, base (e.g., triethylamine), 0°C to room temp High yield; purification by chromatography

Analytical and Structural Characterization

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Fluoromethyl group introduction Halogenation + fluorination or direct fluoromethylation Fluorinating agents (DAST, Deoxo-Fluor), KF, CsF Selective fluorination enhances bioactivity Sensitive to reaction conditions; side reactions possible
Piperidin-2-yl synthesis Cyclization or functional group transformation Amino alcohols, haloalkylamines Well-established synthetic routes Stereochemical control may be required
Methanone linkage formation Acylation with acid chlorides or coupling reagents Thionyl chloride, carbodiimides, bases Efficient amide bond formation Intermediate stability; purification needed
Purification and characterization Chromatography, NMR, MS, X-ray Silica gel, spectrometers Confirms structure and purity Requires specialized equipment

Research Findings and Optimization Notes

  • Reaction Conditions : Lower temperatures and inert atmosphere improve selectivity in fluorination steps.
  • Yield Optimization : Use of coupling reagents and freshly prepared acid chlorides enhances coupling efficiency.
  • Side Products : Alternative nucleophilic attacks can lead to side products, as seen in related piperidine methanone syntheses.
  • Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors to control exothermic fluorination and coupling reactions, improving safety and reproducibility.

Chemical Reactions Analysis

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug discovery. The fluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Case Study: Antidepressant Activity
One notable application is in the development of antidepressants. Research has shown that derivatives of this compound exhibit significant serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders. For example, a derivative was synthesized and evaluated for its binding affinity to serotonin transporters, demonstrating promising results .

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions. This versatility allows chemists to create more complex structures that can be used in different applications .

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionFormation of amines or nitrogen-containing compoundsVarious amine derivatives
ReductionConversion of azido groups to aminesAmino derivatives
OxidationTransformation of fluoromethyl groups into carboxylic acidsCarboxylic acid derivatives

Materials Science

Development of Novel Materials
In materials science, (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is explored for its potential in creating new materials with specific properties. Its unique structure can be incorporated into polymers or coatings that require enhanced durability or specific chemical resistance .

Case Study: Polymer Coatings
Research has indicated that incorporating this compound into polymer matrices can significantly improve the mechanical properties and thermal stability of the resulting materials. For instance, studies have shown that polymers modified with this compound exhibit better resistance to environmental degradation compared to unmodified counterparts .

Chemical Reactions and Mechanisms

The compound undergoes several types of chemical reactions that expand its utility:

  • Substitution Reactions : The azido group can participate in nucleophilic substitution reactions.
  • Reduction Reactions : The azido group can be reduced to form amines using reducing agents like hydrogen gas.
  • Oxidation Reactions : The fluoromethyl group can be oxidized to yield carboxylic acids.

These reactions facilitate the synthesis of various derivatives that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidinyl methanones are analyzed below. Key differences in substituents, molecular properties, and inferred biological activities are highlighted.

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Piperidinyl Methanones

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone (Target Compound) Fluoromethyl (piperidine), unsubstituted piperidine C12H20FN2O 227.30* Fluorine enhances lipophilicity; dual piperidine rings may improve rigidity
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Fluoromethyl (azetidine), piperidine C10H17FN2O 200.25 Azetidine ring reduces steric bulk; may alter bioavailability
(3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone 3-Methoxyphenyl, trifluoromethylpyridinyl-thio-benzyl C28H26F3N2O2S 517.58 Aromatic and trifluoromethyl groups enhance target binding affinity
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone 3,3-Dimethylpiperidine, fluorophenylpyridine C21H24FN2O 339.43 Dimethyl groups increase steric hindrance; pyridine enhances π-π stacking
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Imidazo-pyrrolo-pyrazine, difluorocyclobutyl C20H20F2N6O 398.41 Heterocyclic substituents may modulate CNS permeability

*Calculated based on molecular formula.

Key Comparative Insights

Fluorinated Substituents: The target compound’s fluoromethyl group likely improves metabolic stability compared to non-fluorinated analogs (e.g., methoxy or hydroxymethyl derivatives in ). However, trifluoromethyl groups (as in ) may offer stronger electron-withdrawing effects and enhanced binding to hydrophobic pockets .

Aromatic vs. Aliphatic Substituents :

  • Compounds with aromatic pyridine or phenyl groups (e.g., ) exhibit higher molecular weights and may target proteins via π-π interactions. The target compound’s aliphatic fluoromethyl group could favor interactions with enzymes requiring flexible binding pockets.

Therapeutic Implications: Piperidinyl methanones with trifluoromethyl or heterocyclic substituents () are associated with glucose metabolism modulation (GLUT4 inhibition) or CNS targets (metabotropic glutamate receptors). The target compound’s lack of aromaticity may limit such applications but could favor selectivity for other targets .

Physicochemical and ADME Properties

Table 2: Inferred ADME Comparison

Property Target Compound Azetidine Analog Trifluoromethylpyridine Derivative
LogP (Lipophilicity) Moderate (~2.5)* Lower (~1.8) High (~3.8)
Solubility Moderate Higher Low
Metabolic Stability High (fluorine reduces oxidation) Moderate High (trifluoromethyl resists metabolism)
Hydrogen Bonding Basic piperidine N-atoms Reduced (smaller azetidine) Enhanced (pyridine N and methoxy O)

*Estimated using fragment-based methods.

Biological Activity

(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, with the chemical formula C₁₂H₂₁FN₂O and a molecular weight of 228.31 g/mol, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis Methods

The synthesis of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone typically involves several steps:

  • Preparation of Piperidine Rings : The synthesis begins with the formation of piperidine rings through the hydrogenation of pyridine derivatives using catalysts such as cobalt or nickel.
  • Fluoromethylation : The introduction of the fluoromethyl group is achieved using fluoromethylating agents under controlled conditions.
  • Coupling Reaction : Finally, the piperidine derivatives are coupled with appropriate carbonyl compounds to yield the target compound.

Biological Activity

The biological activity of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone has been investigated in various studies, highlighting its potential as a therapeutic agent:

Antiviral Activity

Recent studies have indicated that compounds similar to (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone exhibit antiviral properties against various viruses, including influenza and herpes simplex virus. For instance, synthesized derivatives showed promising results with low IC50 values against H1N1 and HSV-1, indicating effective inhibition of viral replication .

Antimicrobial Potential

In a high-throughput screening study against Mycobacterium tuberculosis (Mtb), several piperidine derivatives demonstrated significant inhibition rates. While specific data for (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone were not detailed, its structural similarity to active compounds suggests potential efficacy against bacterial pathogens .

Structure-Activity Relationships (SAR)

The presence of the fluoromethyl group in (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is crucial for enhancing its biological activity. SAR studies have shown that modifications in the piperidine structure can significantly influence binding affinity and selectivity for biological targets. For example, compounds with fluorinated groups often exhibit increased lipophilicity and improved interaction with receptors compared to their non-fluorinated counterparts .

Case Study 1: Antiviral Activity Assessment

A recent study synthesized various piperidine derivatives and tested their antiviral activity against H1N1. Compounds were evaluated based on their IC50 values, with some derivatives showing remarkable efficacy at low concentrations. This suggests that modifications similar to those in (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone could enhance antiviral properties .

Case Study 2: Antimicrobial Screening

In another investigation focused on tuberculosis, a series of piperidine analogs were screened for their ability to inhibit Mtb growth. The results indicated that certain structural modifications led to improved antimicrobial activity. Although direct data on (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone were not available, its structural characteristics align with those of compounds demonstrating significant inhibitory effects .

Comparative Analysis

To better understand the unique properties of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityKey Findings
PiperineC17H19NO3AntioxidantExhibits anti-inflammatory effects
EvodiamineC19H21N3O2AnticancerShows antiproliferative effects in cancer models
MatrineC15H18N2O4AntiproliferativeEffective against various cancers
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanoneC12H21FN2OAntiviral/Antimicrobial potentialPromising results in antiviral assays; requires further investigation

Q & A

Q. What synthetic strategies are effective for synthesizing (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone?

Methodological Answer: A two-step approach is recommended:

Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) and DIPEA as a base to couple fluoromethylpiperidine and piperidin-2-yl precursors. This method achieved yields of 70–95% in analogous piperidine-methanone syntheses .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/DCM, followed by recrystallization for high-purity solid products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, piperidine ring protons typically resonate at δ 1.5–3.5 ppm in CDCl3_3 .
  • High-Performance Liquid Chromatography (HPLC) : Analyze purity using a C18 column (e.g., 254 nm UV detection) with retention times compared to standards. Aim for ≥95% peak area .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or decomposition .
  • Waste Disposal : Neutralize with dilute HCl or NaOH (depending on functional groups) before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., HOBt, HOAt) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (DCM, THF) for solubility and reaction rates. For example, DMF improved yields in triazole-piperidine couplings .
  • Temperature Control : Optimize reaction time/temperature (e.g., 0°C to 60°C) to balance reactivity and side-product formation .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro Metabolic Stability : Use liver microsomes (human/rodent) with LC-MS/MS to quantify parent compound degradation over time. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to assess free fraction (%) .
  • Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1H^1H-13C^{13}C-HSQC NMR for bond correlations, IR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray Crystallography : If crystalline, determine absolute configuration to resolve stereochemical ambiguities .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) spectra to identify misassignments .

Q. How to design experiments to explore the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .
  • Functional Assays : Screen against kinase/GPCR panels (e.g., Eurofins) to identify off-target effects. IC50_{50} values should be validated via dose-response curves (n ≥ 3 replicates) .
  • In Vivo Efficacy : Administer compound in disease models (e.g., xenografts for oncology) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

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